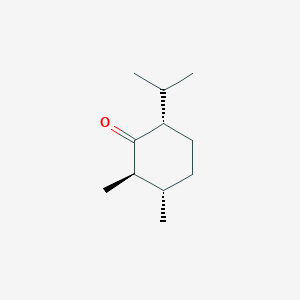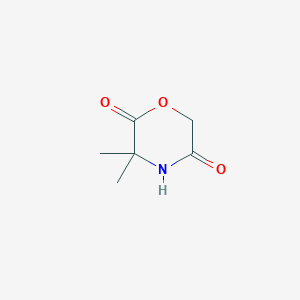
3,3-Dimethylmorpholine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylmorpholine-2,5-dione, also known as DMMD or N-Acetylmorpholinone, is a cyclic imide that is widely used in organic synthesis as a versatile reagent. DMMD is a white crystalline solid that is soluble in water, ethanol, and ether. It has a molecular formula of C6H9NO3 and a molecular weight of 143.14 g/mol. DMMD is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylmorpholine-2,5-dione in organic synthesis is based on its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. 3,3-Dimethylmorpholine-2,5-dione can undergo nucleophilic substitution with a variety of electrophiles, such as alkyl halides, acyl halides, and sulfonyl halides. 3,3-Dimethylmorpholine-2,5-dione can also act as an electrophile in the presence of a nucleophile, such as an enolate or an organolithium reagent. The reactivity of 3,3-Dimethylmorpholine-2,5-dione can be further enhanced by the addition of Lewis acids, such as titanium tetrachloride or boron trifluoride.
Efectos Bioquímicos Y Fisiológicos
3,3-Dimethylmorpholine-2,5-dione has not been extensively studied for its biochemical or physiological effects, but it has been reported to have some antimicrobial activity. 3,3-Dimethylmorpholine-2,5-dione has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism of action of 3,3-Dimethylmorpholine-2,5-dione as an antimicrobial agent is not well understood, but it is thought to involve disruption of cell membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dimethylmorpholine-2,5-dione is a versatile reagent that can be used in a variety of reactions, making it a valuable tool for organic synthesis. 3,3-Dimethylmorpholine-2,5-dione is relatively easy to synthesize and handle, and it is readily available from commercial suppliers. However, 3,3-Dimethylmorpholine-2,5-dione is a toxic and irritant substance that can cause skin and eye irritation, and it should be handled with care. 3,3-Dimethylmorpholine-2,5-dione is also sensitive to moisture and should be stored in a dry environment.
Direcciones Futuras
There are several potential future directions for research on 3,3-Dimethylmorpholine-2,5-dione. One area of interest is the development of new synthetic methods using 3,3-Dimethylmorpholine-2,5-dione as a reagent. Another area of interest is the exploration of 3,3-Dimethylmorpholine-2,5-dione as an antimicrobial agent, including studies on its mechanism of action and its potential use in clinical applications. 3,3-Dimethylmorpholine-2,5-dione could also be studied for its potential as a catalyst or as a building block for the synthesis of new materials.
Métodos De Síntesis
3,3-Dimethylmorpholine-2,5-dione can be synthesized by the reaction of N-methylmorpholine and phosgene in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an unstable intermediate, N-chloromethylmorpholine, which undergoes hydrolysis to yield 3,3-Dimethylmorpholine-2,5-dione. The reaction is typically carried out in a solvent such as dichloromethane or chloroform at room temperature.
Aplicaciones Científicas De Investigación
3,3-Dimethylmorpholine-2,5-dione is widely used as a reagent in organic synthesis due to its ability to undergo a variety of reactions, including nucleophilic substitution, Michael addition, and cycloaddition. 3,3-Dimethylmorpholine-2,5-dione is particularly useful in the synthesis of heterocyclic compounds, which are important building blocks in the pharmaceutical industry. 3,3-Dimethylmorpholine-2,5-dione has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
Propiedades
Número CAS |
184002-65-1 |
|---|---|
Nombre del producto |
3,3-Dimethylmorpholine-2,5-dione |
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
3,3-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-6(2)5(9)10-3-4(8)7-6/h3H2,1-2H3,(H,7,8) |
Clave InChI |
NDDHZDQGBCUVLH-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCC(=O)N1)C |
SMILES canónico |
CC1(C(=O)OCC(=O)N1)C |
Sinónimos |
2,5-Morpholinedione,3,3-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



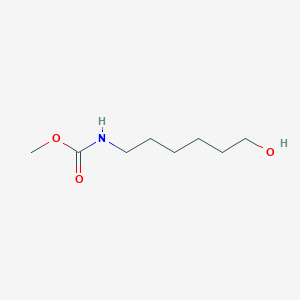
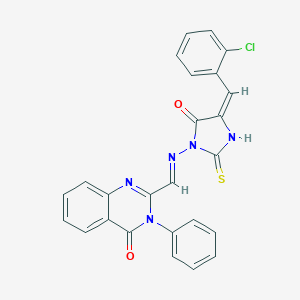


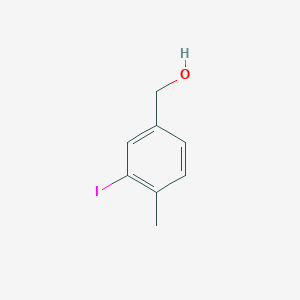
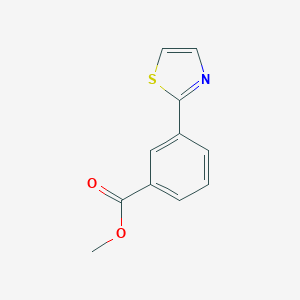
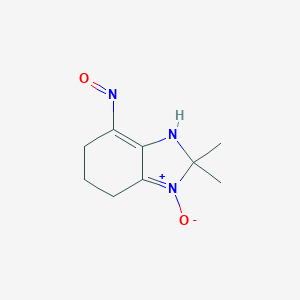

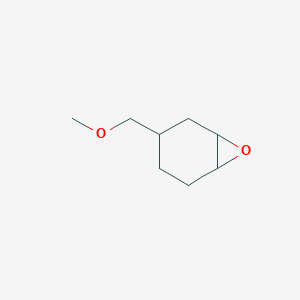
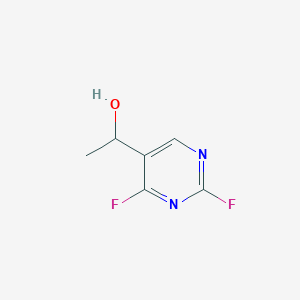
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)
